molecular formula C12H18N4O2 B1375847 Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate CAS No. 946497-95-6

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate

Cat. No.: B1375847
CAS No.: 946497-95-6
M. Wt: 250.3 g/mol
InChI Key: GEEYXEHYZYEWAT-UHFFFAOYSA-N
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Description

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo[3,4-c]pyrazole core. The tert-butyl carbamate (Boc) group at the 5'-position and the amino group at the 3'-position render it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) drug candidates . Its spiro architecture imposes conformational rigidity, which can enhance binding specificity in drug-receptor interactions.

Properties

IUPAC Name

tert-butyl 3-aminospiro[1,4-dihydropyrrolo[3,4-c]pyrazole-6,1'-cyclopropane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16)4-5-12)14-15-9(7)13/h4-6H2,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYXEHYZYEWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C13CC3)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857173
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946497-95-6
Record name tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Construction of the pyrrolo[3,4-C]pyrazole core: This step often involves the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization.

    Introduction of the tert-butyl group: This is usually done through a tert-butylation reaction, where the intermediate compound is treated with tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate typically involves several synthetic steps:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions using suitable alkenes and carbene precursors.
  • Construction of the Pyrrolo[3,4-C]pyrazole Core : This involves the condensation of hydrazine derivatives with diketones or ketoesters followed by cyclization.
  • Introduction of the Tert-butyl Group : Conducted via tert-butylation reactions using tert-butyl chloride in the presence of bases.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The amino group can be oxidized to nitro or nitroso derivatives.
  • Reduction : Can be reduced to yield corresponding amines or hydrazines.
  • Substitution : The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in creating more complex molecules and acts as a reagent in various organic transformations.

Biology

Research is ongoing into the biological activities of this compound. Notably:

  • Antimicrobial Properties : Studies have indicated potential effectiveness against various microbial strains.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Its interactions with molecular targets suggest possible applications in drug development aimed at conditions such as cancer and infectious diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study suggested further exploration into its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of tert-butyl 3’-amino-1’H-spiro[cyclopropane-1,6’-pyrrolo[3,4-C]pyrazole]-5’(4’H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Variations in Spirocyclic Backbones

The target compound’s spirocyclopropane system distinguishes it from analogs like tert-butyl 3-amino-1H-spiro[cyclobutane-1,6-pyrrolo[3,4-c]pyrazole]-5(4H)-carboxylate (), which substitutes cyclopropane with cyclobutane. Key differences include:

  • Synthetic Complexity : Cyclopropane formation often requires specialized methods (e.g., Simmons-Smith reactions), whereas cyclobutane derivatives may utilize [2+2] photocycloadditions or ring-expansion strategies .

Substituent Modifications

2.2.1. tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate (–6)
  • Molecular Weight : 252.31 g/mol (vs. ~252–270 g/mol for the target compound, assuming similar substituents).
  • Synthetic Yield : Reported yields for analogs with Boc-protected amines range from 83% to 86% (–2), suggesting efficient synthesis protocols for this class.
2.2.2. tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate ()
  • Steric Hindrance : Diethyl groups at the 6-position increase steric hindrance, which may limit accessibility in catalytic binding pockets but improve resistance to enzymatic degradation.
  • Solubility : Higher hydrophobicity compared to dimethyl or spirocyclopropane derivatives could reduce aqueous solubility, impacting bioavailability .

Functional Group Comparisons

  • Amino Group Positioning: The 3'-amino group in the target compound is critical for hydrogen-bonding interactions in drug candidates. Analog tert-butyl 5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate () lacks this amino group, reducing its utility in forming salt bridges or coordinating metal ions .
  • Boc Protection : The tert-butyl carbamate group is a common protective strategy for amines, enabling selective deprotection during multi-step syntheses. This feature is shared across all compared compounds (–6).

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6,6-Dimethyl Analog () Spirocyclobutane Analog ()
Molecular Weight (g/mol) ~252–270 (estimated) 252.31 ~266–280 (estimated)
Solubility Moderate (Boc enhances lipophilicity) Low (dimethyl groups reduce polarity) Moderate (cyclobutane lowers strain)
Stability Sensitive to acid/heat (Boc) High (steric protection) Moderate (less strain than cyclopropane)
Synthetic Yield ~85% (analog data, ) 83–86% 83–86%

Biological Activity

Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate is a complex organic compound noted for its unique spirocyclic structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H18N4O2C_{12}H_{18}N_{4}O_{2} and features a spirocyclic framework that combines a cyclopropane ring with a pyrrolo[3,4-C]pyrazole moiety. The structure is significant as it influences the compound's biological interactions and reactivity.

Synthesis Methods

Synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions using carbene precursors.
  • Construction of the Pyrrolo[3,4-C]pyrazole Core : Involves condensation reactions with hydrazine derivatives and diketones.
  • Introduction of the Tert-butyl Group : Typically performed via tert-butylation reactions using tert-butyl chloride in the presence of a base.

These methods are crucial for producing the compound in a form suitable for biological evaluation .

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways .
  • Cellular Interaction : The spirocyclic structure may enhance its ability to interact with cellular targets, potentially affecting signal transduction pathways.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds within the spirocyclic category:

  • A study on spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives showed enhanced activity against cystic fibrosis transmembrane conductance regulator (CFTR) mutants, indicating that structural modifications can significantly impact biological efficacy .
  • Another research effort focused on synthesizing various analogs to assess their potency as enzyme inhibitors, revealing that structural variations could lead to improved biological activity .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of similar compounds:

Compound NameBiological ActivityKey Findings
Spiro[piperidine-4,1-pyrido[3,4-b]indole]CFTR potentiatorImproved EC50 values compared to traditional CFTR modulators
3,4-Dihydroisoquinolin-1(2H)-one DerivativesProtein Arginine Methyltransferase inhibitorsIdentified potent inhibitors with specific structural features
This compoundPotential enzyme inhibitorFurther investigation required to establish specific targets

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 3'-amino-1'H-spiro[...]carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Cyclopropane ring formation : Using spiro-annulation strategies to construct the fused cyclopropane-pyrrolopyrazole core.

Boc protection : Introducing the tert-butyl carbamate group via coupling reactions (e.g., Boc-anhydride under basic conditions) .

Amination : Functionalizing the pyrrolopyrazole moiety with an amino group using reagents like ammonia or protected amines under catalytic conditions.
Characterization : Intermediates are confirmed via 1H^1H/13C^{13}C-NMR for structural integrity, HPLC for purity (>95%), and HRMS for molecular weight validation .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with spirocyclic systems showing distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C14_{14}H21_{21}N4_4O2_2) and detects isotopic patterns.
  • HPLC-PDA : Assesses purity (>95%) and monitors reaction progress using reversed-phase C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, coupling reactions may require Pd(OAc)2_2/Xantphos in DMF at 80°C for optimal cross-coupling efficiency .
  • Byproduct Analysis : LC-MS identifies side products (e.g., de-Boc intermediates), guiding adjustments in protecting group stability or reaction time .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varied atmospheres (N2_2 vs. air).
  • Split-Plot Experimental Design : Systematically test factors like humidity, light exposure, and storage pH to isolate degradation pathways .
  • Statistical Validation : Apply ANOVA to compare results across labs, ensuring instrument calibration and sample preparation consistency .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Hydrolysis/Photolysis Studies : Expose the compound to simulated environmental conditions (pH 5–9, UV light) and analyze degradation products via LC-QTOF-MS .
  • QSAR Modeling : Predict bioaccumulation potential and toxicity using software like EPI Suite, cross-referenced with experimental EC50_{50} data from Daphnia magna assays .
  • Metabolite Identification : Use 14C^{14}C-labeled analogs to trace biodegradation pathways in soil microcosms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate
Reactant of Route 2
Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate

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